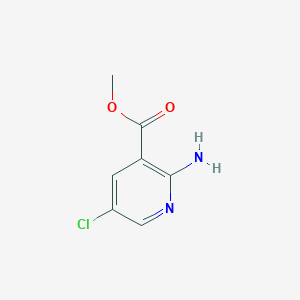

Methyl 2-amino-5-chloronicotinate

Descripción

Significance of Halogenated Pyridine (B92270) and Nicotinate (B505614) Derivatives in Organic and Medicinal Chemistry

Halogenated pyridines and their derivatives, including nicotinates, are foundational scaffolds in the fields of organic and medicinal chemistry. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a structural motif present in numerous natural products, vitamins like niacin (nicotinic acid), and a vast array of pharmaceutical drugs. google.comgoogleapis.com The introduction of halogen atoms—such as chlorine, fluorine, or bromine—onto the pyridine ring profoundly influences the molecule's physicochemical properties, including its electronic distribution, lipophilicity, and metabolic stability. ambeed.comluc.edu

These modifications are not trivial; they are strategic maneuvers in drug design. Halogens can act as bioisosteres for other functional groups, form critical halogen bonds with biological targets, and block sites of metabolism, thereby enhancing a drug's pharmacokinetic profile. ambeed.comluc.edu Consequently, halopyridines are considered key building blocks for synthesizing pharmaceuticals and agrochemicals. google.com Nicotinate derivatives, esters of nicotinic acid, have been extensively studied for their diverse pharmaceutical effects, including the treatment of diseases like pellagra and their potential as anti-inflammatory, analgesic, and antimicrobial agents. The combination of a halogen and a nicotinate ester within a single molecule, as seen in Methyl 2-amino-5-chloronicotinate, creates a highly valuable and reactive intermediate for developing new chemical entities. ambeed.com

Overview of this compound as a Key Synthetic Intermediate

This compound (C₇H₇ClN₂O₂) is a specialized organic compound recognized for its role as a key synthetic intermediate. ambeed.com Its structure features a pyridine ring substituted with a methyl ester, an amino group, and a chlorine atom at specific positions. This trifunctional arrangement provides multiple reaction sites for chemists to elaborate upon, making it a versatile precursor for a range of more complex molecules.

In pharmaceutical research, this compound has been explicitly used in the synthesis of potential new drugs. For instance, it has served as a starting material in the preparation of novel vasopressin receptor antagonists, which are investigated for conditions like fluid retention and hyponatremia. It has also been employed in the synthesis of 6-chloroimidazo[1,2-a]pyridine-8-carboxylic acid, a core structure for developing ligands targeting serotonin (B10506) 5-HT4 receptors, which are implicated in gastrointestinal motility. Furthermore, patent literature demonstrates its use in creating arylcarboxamides that act as inhibitors of NADPH oxidase (NOX) enzymes, which are targets for treating fibrotic diseases such as idiopathic pulmonary fibrosis and diabetic nephropathy. ambeed.com

A common synthetic route to obtain this compound involves the chlorination of its parent compound, methyl 2-aminonicotinate, using a reagent like N-chlorosuccinimide in a suitable solvent such as acetonitrile. The resulting compound can then undergo further reactions, such as amide bond formation via its amino group or hydrolysis of its ester group, to build the desired final products. ambeed.comgoogle.com

Historical Context of Nicotinic Acid Derivative Research

The story of nicotinic acid derivatives is intrinsically linked to the history of nutrition and disease. Nicotinic acid, also known as niacin or vitamin B3, was first synthesized in a lab in 1867 through the oxidation of nicotine. For decades, it was primarily used in photography, with its biological significance remaining unknown.

The crucial connection to health emerged from research into pellagra, a devastating disease characterized by dermatitis, diarrhea, and dementia that was widespread, particularly in the southern United States, in the early 20th century. In 1915, Dr. Joseph Goldberger conducted pioneering experiments demonstrating that pellagra was caused by a dietary deficiency, which he termed the "P-P (pellagra-preventative) factor." However, the chemical identity of this factor remained a mystery.

Meanwhile, in 1912, Polish-American biochemist Casimir Funk isolated nicotinic acid from rice polishings while searching for a cure for beriberi, though he did not recognize its connection to pellagra. The definitive link was established in 1937 when American biochemist Conrad Arnold Elvehjem demonstrated that nicotinic acid could cure a similar condition in dogs called "black tongue." This discovery solidified the role of nicotinic acid as an essential vitamin and led to its widespread use to fortify foods, effectively eradicating pellagra as a major public health problem. This historical foundation spurred extensive research into nicotinic acid and its derivatives, which were found to have broader pharmacological applications, including lipid-lowering effects. This ongoing investigation into the chemistry and therapeutic potential of nicotinic acid derivatives has paved the way for the development and use of specialized synthetic intermediates like this compound.

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 50735-33-6 | |

| Molecular Formula | C₇H₇ClN₂O₂ | |

| Molecular Weight | 186.60 g/mol | |

| IUPAC Name | methyl 2-amino-5-chloropyridine-3-carboxylate | N/A |

| InChI Key | PEYKGXOKTQNWCI-UHFFFAOYSA-N |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 65.21 Ų | |

| Consensus Log Po/w | 1.22 | |

| Number of Rotatable Bonds | 2 | |

| Number of H-bond Acceptors | 3 | |

| Number of H-bond Donors | 1 | |

| Synthetic Accessibility Score | 1.73 |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-amino-5-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYKGXOKTQNWCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50578668 | |

| Record name | Methyl 2-amino-5-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50735-33-6 | |

| Record name | Methyl 2-amino-5-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-amino-5-chloronicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Methyl 2 Amino 5 Chloronicotinate

Established Synthetic Routes to Methyl 2-amino-5-chloronicotinate and Related Nicotinate (B505614) Esters

Esterification of 2-amino-5-chloronicotinic Acid

The most direct route to this compound is the esterification of 2-amino-5-chloronicotinic acid. This reaction is a fundamental process in organic synthesis. researchgate.net

Various methods have been developed for the esterification of amino acids. nih.govmdpi.com A common approach involves the use of an alcohol, such as methanol (B129727), in the presence of an acid catalyst. nih.gov Reagents like thionyl chloride and trimethylchlorosilane are also effective for this transformation. nih.govmdpi.com The use of trimethylchlorosilane with methanol at room temperature provides a convenient and efficient method for the esterification of amino acids, offering mild reaction conditions and good to excellent yields. nih.govmdpi.com

Ionic liquids, such as 1,3-dimethylimidazolium (B1194174) methanesulfonate, have also been employed as reaction media for the esterification of unprotected amino acids with benzyl (B1604629) chloride, resulting in satisfactory yields. researchgate.net Another approach involves the use of triphosgene (B27547) for the preparation of alkyl esters of various amino acids. researchgate.net

For the specific synthesis of this compound, the esterification of 2-amino-5-chloronicotinic acid with methanol is a key step. This precursor, 2-amino-5-chloronicotinic acid, can be synthesized from m-methylbenzoic acid through a sequence of nitration, hydrogenation reduction, and chlorination reactions. google.com

A general procedure for the esterification of an amino acid involves dissolving it in methanol and slowly adding a reagent like trimethylchlorosilane, followed by stirring at room temperature until the reaction is complete as monitored by thin-layer chromatography (TLC). mdpi.com The product, the corresponding amino acid methyl ester hydrochloride, can then be isolated by concentrating the reaction mixture. mdpi.com

Halogenation Strategies for Pyridine (B92270) Derivatives and Precursors to this compound

Halogenated pyridines are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. nih.govacs.org The synthesis of this compound often involves the halogenation of a pyridine precursor. The electronic nature of the pyridine ring makes electrophilic aromatic substitution challenging, often requiring harsh reaction conditions. nih.gov

Several strategies have been developed for the selective halogenation of pyridine rings. nih.govyoutube.com These include:

Electrophilic Halogenation: This method often requires strong acids or Lewis acid catalysts and elevated temperatures. nih.gov The regioselectivity can be influenced by the presence of activating or deactivating groups on the pyridine ring. For instance, pyridines with electron-donating groups like amino groups are more readily halogenated. youtube.com

Radical Halogenation: This approach, often carried out at high temperatures with radical initiators, is less sensitive to the electronic effects of substituents and can be used for the functionalization of electron-deficient pyridines. youtube.com

Halogenation of Pyridine N-oxides: Pyridine N-oxides can be activated by electrophilic agents, increasing the electrophilicity of the ring and allowing for halogenation, typically at the C2-position, under milder conditions. researchgate.net

Metalation-Trapping Sequences: Directed metalation followed by trapping with a halogen source is another strategy to achieve regioselective halogenation. nih.gov

Phosphonium (B103445) Salt Displacement: A modern approach involves the installation of a phosphonium salt at the 4-position of the pyridine ring, which is then displaced by a halide nucleophile. This method is applicable to a broad range of pyridines. nih.govacs.org

For the synthesis of precursors to this compound, such as 2-amino-3-methyl-5-chlorobenzoic acid, chlorination is a key step. google.com Reagents like N-chlorosuccinimide (NCS) or cyanuric chloride can be used for this purpose. patsnap.com For example, 2-amino-3-methylbenzoic acid can be chlorinated using cyanuric chloride in a suitable solvent. patsnap.com

Advanced Synthetic Approaches and Process Optimization for this compound

Novel Catalytic Systems in Nicotinate Synthesis

The development of novel catalytic systems has significantly advanced the synthesis of nicotinic acid and its derivatives. oaepublish.com Biocatalysis, in particular, offers a green and efficient alternative to traditional chemical methods. nih.govnih.gov

Nicotinate dehydrogenase (NDHase) is an enzyme that can catalyze the hydroxylation of nicotinic acid at the C6 position, a key step in the synthesis of intermediates for neonicotinoid insecticides. nih.gov While NDHase from various microbial sources primarily acts on nicotinic acid, some can also catalyze the hydroxylation of 3-cyanopyridine. nih.gov This biocatalytic approach, often combined with chemical steps, provides an effective route to valuable pyridine intermediates. nih.gov

In terms of chemical catalysis, copper-based zeolite catalysts have been shown to be effective for the liquid-phase oxidation of 3-methylpyridine (B133936) to niacin (nicotinic acid) using hydrogen peroxide as a green oxidant. oaepublish.com The Cu/13X zeolite catalyst, in particular, demonstrates high activity and selectivity under mild conditions. oaepublish.com

Palladium-catalyzed carbonylation reactions are also widely used in the synthesis of esters and amides. youtube.com These reactions, often employing ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene), can be performed under mild conditions and have a broad substrate scope. youtube.com

The table below summarizes some of the catalytic systems used in the synthesis of nicotinic acid and its derivatives.

| Catalyst System | Reactants | Product | Key Features |

| Nicotinate Dehydrogenase (NDHase) | Nicotinic acid | 6-Hydroxynicotinic acid | Biocatalytic, one-step hydroxylation. nih.gov |

| Cu/13X Zeolite | 3-Methylpyridine, H₂O₂ | Niacin | Green oxidant, mild conditions, high selectivity. oaepublish.com |

| Palladium/dppf | Aryl halides, CO, Alcohols/Amines | Esters/Amides | Mild conditions, broad scope. youtube.com |

Regioselective Halogenation Techniques for Pyridine Rings

Achieving regioselectivity in the halogenation of pyridine rings is a significant challenge in synthetic chemistry. nih.gov Several advanced techniques have been developed to control the position of halogenation.

One notable method involves the use of designed phosphine (B1218219) reagents to install a phosphonium salt at the 4-position of the pyridine ring. This phosphonium group can then be displaced by a halide nucleophile in an SNAr-type pathway, leading to selective 4-halogenation. nih.govacs.org Computational studies have provided insights into the mechanism, suggesting that phosphine elimination is the rate-determining step. acs.org

For 2-selective halogenation, the use of pyridine N-oxides is a well-established strategy. nih.govresearchgate.net Activation of the N-oxide with an electrophilic reagent enhances the reactivity of the ring towards nucleophilic attack by halides, primarily at the C2 position. researchgate.net

Directed ortho-metalation is another powerful tool for regioselective functionalization. By using a directing group, a specific position on the pyridine ring can be deprotonated with a strong base, followed by quenching with an electrophilic halogen source. youtube.com

The table below highlights different regioselective halogenation techniques for pyridine rings.

| Technique | Position of Halogenation | Key Features |

| Phosphonium Salt Displacement | 4-position | Mild conditions, broad scope for unactivated pyridines. nih.govacs.org |

| Pyridine N-oxide Halogenation | 2-position | Activation of the pyridine ring towards nucleophilic attack. researchgate.net |

| Directed ortho-Metalation | Position directed by a functional group | High regioselectivity achieved through a directing group. youtube.com |

Microwave-Assisted Synthesis of Nicotinic Acid Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. rsc.org This technology has been applied to the synthesis of various heterocyclic compounds, including nicotinic acid derivatives.

Microwave irradiation can significantly reduce reaction times compared to conventional heating methods. For example, the synthesis of 4-amino pyrimidine (B1678525) analogues has been achieved in high yields within minutes using a heterogeneous catalyst under microwave conditions. rsc.org

In the context of nicotinic acid derivatives, microwave-assisted methods have been employed for the vapor-phase oxidation of 3-picoline to nicotinic acid over a vanadium-titanium (B8517020) oxide catalytic system. nih.gov This approach offers a potentially more efficient route to this important precursor.

The use of microwave assistance in esterification reactions has also been explored. While specific examples for this compound are not extensively documented, the general principles of microwave-assisted esterification suggest that it could be a viable method for accelerating this key synthetic step.

The advantages of microwave-assisted synthesis include:

Rapid reaction rates

Higher yields

Improved purity of products

Potential for solvent-free reactions

Reactivity and Derivatization of this compound

The reactivity of this compound is governed by the interplay of its three key functional groups: the electron-rich amino group, the electrophilic carbon attached to the chlorine atom, and the versatile ester functionality. This unique combination allows for selective modifications at different positions of the molecule, paving the way for the synthesis of a wide range of derivatives.

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions, primarily at the carbon atom bearing the chloro substituent. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates the attack of nucleophiles by stabilizing the intermediate Meisenheimer complex.

| Nucleophile | Product | Reaction Conditions |

| Primary/Secondary Amines | 2-(Alkyl/Aryl)amino-5-chloronicotinates | Typically requires heat, may use a base (e.g., K₂CO₃, Et₃N) |

| Alkoxides | 2-Alkoxy-5-chloronicotinates | Requires a strong base (e.g., NaH) to generate the alkoxide |

| Thiolates | 2-(Alkyl/Aryl)thio-5-chloronicotinates | Often carried out in the presence of a base |

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions of this compound. This table is illustrative and based on general reactivity patterns of similar compounds.

Cross-Coupling Reactions Involving the Chloro-Substituent

The chloro group on the pyridine ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions have become indispensable tools in modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-substituent with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the 5-position of the pyridine ring. While specific examples with this compound are not prevalent in the literature, the Suzuki-Miyaura coupling of other chloropyridines is a common transformation. organic-chemistry.orglibretexts.org

Buchwald-Hartwig Amination: This powerful reaction facilitates the formation of carbon-nitrogen bonds by coupling the chloro-substituent with primary or secondary amines. wikipedia.orglibretexts.orgorganic-chemistry.org This provides an alternative and often milder route to 5-amino-substituted nicotinates compared to direct nucleophilic substitution. The choice of palladium catalyst and ligand is crucial for achieving high yields and functional group tolerance.

| Coupling Partner | Reaction Type | Product | Catalyst/Ligand System |

| R-B(OH)₂ | Suzuki-Miyaura | Methyl 2-amino-5-alkyl/aryl-nicotinate | Pd(OAc)₂ / SPhos or XPhos |

| R¹R²NH | Buchwald-Hartwig | Methyl 2-amino-5-(N,N-dialkyl/diaryl)amino-nicotinate | Pd₂(dba)₃ / BINAP or other phosphine ligands |

Table 2: Representative Cross-Coupling Reactions of this compound. The listed catalyst systems are commonly used for these types of transformations.

Transformations Involving the Amino and Ester Functionalities

The amino and ester groups of this compound offer additional sites for chemical modification, further expanding its synthetic utility.

The primary amino group can undergo a variety of standard transformations. For instance, it can be acylated using acid chlorides or anhydrides to form the corresponding amides. It can also be alkylated or participate in condensation reactions with carbonyl compounds to form imines.

The methyl ester functionality can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. nih.govdrugbank.comguidechem.com This nicotinic acid derivative can then be activated and coupled with amines to form a diverse range of amides, a common strategy in the synthesis of bioactive molecules. nih.govgoogle.com Enzymatic methods for amide bond formation are also gaining prominence as a green alternative. nih.gov

| Functional Group | Reagent/Condition | Product |

| Amino Group | Acyl chloride/Anhydride, Base | N-Acyl-2-amino-5-chloronicotinate |

| Amino Group | Aldehyde/Ketone, Acid catalyst | 2-(Imino)-5-chloronicotinate |

| Ester Group | NaOH or HCl, H₂O, Heat | 2-Amino-5-chloronicotinic acid |

| Ester Group | Amine, Heat or Catalyst | 2-Amino-5-chloronicotinamide |

Table 3: Common Transformations of the Amino and Ester Functionalities.

Formation of Polycyclic and Heterocyclic Compounds

One of the most significant applications of this compound is its use as a precursor for the synthesis of fused heterocyclic systems, particularly those of medicinal importance. The ortho-relationship of the amino and ester groups is ideal for cyclocondensation reactions to form a new six-membered ring.

A prominent example is the synthesis of pyrido[2,3-d]pyrimidines, a scaffold found in numerous kinase inhibitors and other biologically active compounds. google.com The reaction of this compound with a source of a one-carbon unit, such as formamide (B127407) or urea, can lead to the formation of a pyrimidinone ring fused to the pyridine core. For instance, heating with formamide can yield the corresponding 5-chloro-pyrido[2,3-d]pyrimidin-4(3H)-one. Further modifications of this core structure can then be performed to generate a library of potential drug candidates.

The general strategy involves the initial formation of an amidine or a related intermediate from the amino group, which then undergoes intramolecular cyclization with the ester functionality to construct the pyrimidine ring. Various reagents and conditions can be employed to achieve this transformation, leading to a diverse range of substituted pyrido[2,3-d]pyrimidines. nih.govnih.gov

| Reagent(s) | Resulting Heterocycle | Significance |

| Formamide, Heat | 5-Chloro-pyrido[2,3-d]pyrimidin-4(3H)-one | Core structure of many bioactive compounds |

| Guanidine | 2,4-Diamino-5-chloro-pyrido[2,3-d]pyrimidine | Precursor for kinase inhibitors |

| Urea, Heat | 5-Chloro-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | Versatile intermediate for further functionalization |

Table 4: Formation of Fused Heterocycles from this compound.

This compound is a highly versatile and valuable building block in organic synthesis. Its reactivity is characterized by the ability to undergo selective transformations at its chloro, amino, and ester functionalities. This allows for a wide range of derivatizations, from simple substitutions to complex palladium-catalyzed cross-coupling reactions. Crucially, it serves as a key precursor for the construction of fused heterocyclic systems like pyrido[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry. The strategic application of the reactions discussed herein opens up avenues for the development of novel compounds with potential therapeutic applications.

Applications of Methyl 2 Amino 5 Chloronicotinate in Drug Discovery and Medicinal Chemistry

Role as a Building Block for New Chemical Entities with Therapeutic Potential

Methyl 2-amino-5-chloronicotinate serves as a crucial starting material or intermediate in the synthesis of more complex molecules with potential therapeutic value. Its structure is amenable to various chemical modifications, allowing for the creation of diverse libraries of compounds for biological screening. The presence of the amino group, the chloro substituent, and the methyl ester functionality offers multiple reaction sites for chemists to introduce different pharmacophores and modulate the physicochemical properties of the resulting molecules. This adaptability makes it a valuable component in the design of new drugs targeting a variety of diseases.

The strategic placement of the chlorine atom and the amino group on the nicotinic acid framework is particularly advantageous. These features can influence the electronic properties and binding interactions of the final compounds with their biological targets. For instance, a related compound, Methyl 2-Amino-5-bromonicotinate, is noted for its role as a key intermediate in synthesizing pharmaceuticals, where the bromine and amino groups are vital for enhancing biological activity and improving pharmacokinetic profiles. chemimpex.com Similarly, the chloro and amino groups in this compound provide handles for synthetic transformations, enabling the construction of diverse molecular architectures. This versatility is a key reason for its frequent use as a building block in the development of new chemical entities.

Design and Synthesis of Bioactive Nicotinic Acid Derivatives

The core structure of this compound is a nicotinic acid scaffold, a well-established pharmacophore in medicinal chemistry. Nicotinic acid, also known as niacin or vitamin B3, and its derivatives have a long history of use in treating various conditions. By modifying the basic nicotinic acid structure, as is the case with this compound, chemists can fine-tune the biological activity and target specificity of the resulting molecules.

The synthesis of bioactive nicotinic acid derivatives often involves leveraging the reactive sites on the this compound molecule. For example, the amino group can be acylated, alkylated, or used in condensation reactions to introduce new functional groups. The chlorine atom can be displaced through nucleophilic substitution reactions, allowing for the attachment of various substituents. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other ester derivatives. Through these synthetic strategies, a wide array of novel nicotinic acid derivatives with potential therapeutic applications can be generated. For instance, research has been conducted on the synthesis of new nicotinic acid derivatives to develop potential anti-inflammatory agents with improved safety profiles. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Once a series of derivatives is synthesized from this compound, structure-activity relationship (SAR) studies are crucial to understand how chemical modifications impact biological activity. SAR studies involve systematically altering different parts of the molecule and evaluating the effect of these changes on its potency, selectivity, and other pharmacological properties.

For example, in a series of nicotinic acid derivatives, researchers might explore how varying the substituent at the 2-amino position or replacing the 5-chloro group with other halogens or functional groups affects the compound's ability to inhibit a particular enzyme or bind to a specific receptor. These studies provide valuable insights into the key structural features required for biological activity and guide the design of more potent and selective drug candidates. The investigation of N-(6-Methylpyridin-yl)-substituted aryl amides and related compounds as mGluR5 antagonists is an example of how SAR is used to identify potent and selective molecules. nih.gov Similarly, SAR studies on thiopyrimidines as mGluR5 antagonists have led to the discovery of compounds with sub-micromolar activity. researchgate.net

Specific Therapeutic Areas Explored for Nicotinic Acid Derivatives

The versatility of this compound as a building block has led to the exploration of its derivatives in several therapeutic areas.

Anti-inflammatory and Analgesic Agents

Nicotinic acid derivatives have shown promise as anti-inflammatory and analgesic agents. By modifying the nicotinic acid scaffold, researchers have been able to develop compounds that modulate inflammatory pathways. For example, some derivatives have been found to inhibit the production of pro-inflammatory mediators. nih.gov The synthesis of novel compounds and their subsequent evaluation for in vivo anti-inflammatory and analgesic activities is a common research endeavor in this field. nih.gov

Table 1: Research Findings on Anti-inflammatory and Analgesic Derivatives

| Compound Type | Key Findings | Reference |

|---|---|---|

| Nicotinic acid derivatives | Showed significant in vitro anti-inflammatory activity. nih.gov | nih.gov |

Antimicrobial and Antifungal Compounds

The search for new antimicrobial and antifungal agents is a critical area of research due to the rise of drug-resistant pathogens. Derivatives of nitrogen-containing heterocyclic compounds, such as nicotinic acid, have been investigated for their potential to combat microbial infections. The structural modifications enabled by the this compound scaffold allow for the creation of compounds with novel mechanisms of action against bacteria and fungi. Studies have shown that various heterocyclic compounds, including those derived from structures similar to nicotinic acid, possess significant antibacterial and antifungal properties. nih.govmdpi.com

Table 2: Research Findings on Antimicrobial and Antifungal Derivatives

| Organism | Compound Type | Key Findings | Reference |

|---|---|---|---|

| Various Bacteria & Fungi | Benzoxazolinone derivatives | Showed good antibacterial and antifungal activity. nih.gov | nih.gov |

Potential in Addressing Conditions like Alopecia

While less explored, the potential application of nicotinic acid derivatives in dermatological conditions like alopecia is an emerging area of interest. The role of nicotinic acid in cellular metabolism and blood flow suggests that its derivatives could potentially influence hair follicle function. Research into the use of nicotinic acid derivatives for hair growth is still in its early stages, but the versatility of compounds like this compound provides a platform for designing molecules that could target the complex biological processes involved in hair loss.

Development of CXCR3 Antagonists and EIF4E Inhibitors

Research in the field of medicinal chemistry has identified this compound as a key precursor in the synthesis of antagonists for the C-X-C chemokine receptor 3 (CXCR3). CXCR3 is a G protein-coupled receptor that plays a significant role in mediating inflammatory responses. Its involvement in various autoimmune and inflammatory diseases has made it an attractive target for therapeutic intervention.

A patented synthetic route demonstrates the utility of this compound in constructing a potent CXCR3 antagonist. googleapis.com The synthesis commences with the hydrolysis of the methyl ester of this compound to its corresponding carboxylic acid, 2-amino-5-chloronicotinic acid. This intermediate then undergoes a series of chemical reactions to ultimately yield the final antagonist molecule. The process underscores the strategic importance of the 2-amino-5-chloropyridine (B124133) core provided by the initial starting material in assembling the complex heterocyclic structure of the target compound. googleapis.com

The research findings, primarily detailed in the patent literature, confirm the successful synthesis of a novel CXCR3 antagonist using this compound. googleapis.com The developed antagonist has shown significant activity in biological assays, demonstrating its potential to modulate the function of the CXCR3 receptor. While specific inhibitory concentration (IC₅₀) values are detailed within the patent, the key outcome is the validation of this synthetic approach for generating new chemical entities targeting CXCR3. This work highlights how a relatively simple starting material can be effectively utilized in the multi-step synthesis of a complex and biologically active molecule.

Following a comprehensive review of scientific literature and patent databases, there is no available information to suggest that this compound is utilized in the development of eukaryotic initiation factor 4E (eIF4E) inhibitors.

Computational and Spectroscopic Analysis in the Study of Methyl 2 Amino 5 Chloronicotinate

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of methyl 2-amino-5-chloronicotinate. nih.gov These computational methods allow for the detailed analysis of the molecule's frontier molecular orbitals, charge distribution, and bond characteristics, which are fundamental to understanding its reactivity and potential as a scaffold for new derivatives. nih.govnih.gov

HOMO-LUMO Energy Gap Calculations

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter in assessing the chemical reactivity and kinetic stability of a molecule. malayajournal.org The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor, and the energy gap between them indicates the molecule's resistance to excitation. researchgate.netchemmethod.com A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and suggests that intramolecular charge transfer can occur within the molecule. nih.govresearchgate.net

For derivatives of similar heterocyclic compounds, DFT calculations at the B3LYP/6-311++G(d,p) level of theory are commonly used to determine these energy values. malayajournal.orgresearchgate.net For instance, in a study of 2-amino-5-methylpyridinium salicylate, the HOMO-LUMO energy gap was calculated to be approximately 2.0161 eV, indicating its potential for charge transfer interactions. malayajournal.org The specific values for this compound are dependent on the computational method and basis set employed, but the analysis consistently reveals how electronic properties are linked to the molecular structure. nih.gov

Table 1: Representative Frontier Orbital Energies and Properties Note: This table presents example data from related compounds to illustrate the typical outputs of quantum chemical calculations, as specific values for the title compound require dedicated computational studies.

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ~ -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (Egap) | ~ 5.0 eV | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. chemmethod.com |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color spectrum to represent different electrostatic potential values, where red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netyoutube.com

In molecules similar to this compound, MEP analysis reveals that the regions around electronegative atoms like oxygen and nitrogen are typically electron-rich (red or yellow), while areas around hydrogen atoms are electron-poor (blue). researchgate.net This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the crystal packing and biological activity of molecular compounds. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by describing electron delocalization and hyperconjugative interactions. scihorizon.com This method examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the stabilization energy (E(2)) associated with these charge-transfer events. aimspress.com

Molecular Docking and Ligand-Protein Interactions of Derivatives

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) to the active site of another (a protein or receptor). nih.gov This method is pivotal in drug discovery and development for screening and designing derivatives of a lead compound, such as this compound, that may exhibit enhanced biological activity. chemimpex.com

In docking studies, derivatives of a parent molecule are computationally "docked" into the binding pocket of a target protein. The goal is to identify the binding mode that has the lowest free energy of binding (ΔG) and the lowest inhibition constant (Ki). nih.gov For example, derivatives of 1,2,4-triazoline-3-thione have been docked against the anaplastic lymphoma kinase protein (PDB ID: 2XP2) to evaluate their potential as anticancer agents by analyzing hydrophobic interactions and binding energies. mdpi.com Such studies guide the synthesis of new derivatives with improved therapeutic potential by providing insights into the specific amino acid residues involved in the ligand-protein interaction. nih.govmdpi.com

Spectroscopic Characterization Techniques for Structural Elucidation of Derivatives

The synthesis of new derivatives based on the this compound scaffold requires rigorous structural confirmation. Spectroscopic techniques are indispensable for this purpose, providing unambiguous evidence of the molecular structure. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a cornerstone technique for the structural elucidation of organic compounds. mdpi.com It provides detailed information about the chemical environment of each hydrogen and carbon atom within a molecule.

In the ¹H NMR spectrum of a derivative, the chemical shift (δ), multiplicity (singlet, doublet, etc.), and integration of each signal correspond to a specific proton or group of equivalent protons. For example, the protons on the pyridine (B92270) ring of a nicotinate (B505614) derivative would appear as distinct signals in the aromatic region of the spectrum, while the methyl ester protons would typically be a singlet in the upfield region. chemicalbook.com

Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom, with its chemical shift indicating its electronic environment. mdpi.comnih.gov The combination of ¹H and ¹³C NMR data allows for the complete and unambiguous assignment of the molecule's carbon-hydrogen framework, confirming the successful synthesis of the desired derivative. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of the bonds within a molecule are sensitive to their chemical environment, providing a unique fingerprint for each compound. For this compound, the FTIR spectrum reveals characteristic absorption bands corresponding to its various functional groups, including the amino group, the ester group, and the substituted pyridine ring.

A detailed analysis of the FTIR spectrum of this compound can be performed by comparing it with the spectra of related compounds such as methyl nicotinate and 2-amino-5-chloropyridine (B124133). core.ac.uknih.gov The spectrum of methyl nicotinate provides characteristic frequencies for the C=O and C-O stretching vibrations of the methyl ester group, as well as the vibrations of the pyridine ring. chemicalbook.com The spectrum of 2-amino-5-chloropyridine is crucial for assigning the vibrational modes of the amino group (N-H stretching and bending) and understanding the influence of the amino and chloro substituents on the pyridine ring vibrations. core.ac.uk

The expected vibrational frequencies for this compound are summarized in the table below, based on the analysis of related molecules. The N-H stretching vibrations of the primary amine are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the ester group is anticipated to be a strong band around 1730-1710 cm⁻¹. The C-O stretching vibrations of the ester will likely be observed in the 1300-1100 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ range. The C-Cl stretching vibration typically appears in the 800-600 cm⁻¹ region.

Table 1: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

| N-H Asymmetric Stretch | 3450 - 3400 | Amino |

| N-H Symmetric Stretch | 3350 - 3300 | Amino |

| C=O Stretch | 1730 - 1710 | Ester |

| C=C and C=N Ring Stretch | 1600 - 1400 | Pyridine Ring |

| N-H Bend (Scissoring) | 1650 - 1580 | Amino |

| C-O-C Asymmetric Stretch | 1300 - 1200 | Ester |

| C-O-C Symmetric Stretch | 1150 - 1100 | Ester |

| C-Cl Stretch | 800 - 600 | Chloro |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Pyridine Ring |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides valuable information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The presence of a chlorine atom is readily identifiable by the characteristic isotopic pattern of the molecular ion peak, which will show an M⁺ peak and an M+2 peak with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. chemguide.co.uk

Fragmentation of the molecular ion provides insight into the compound's structure. For this compound, several fragmentation pathways can be predicted based on the functional groups present. The fragmentation of the parent compound, methyl nicotinate, typically involves the loss of the methoxy (B1213986) group (-OCH₃) to form a prominent acylium ion. chemicalbook.com A similar fragmentation is expected for this compound.

Key predicted fragmentation pathways include:

Loss of the methoxy radical (•OCH₃): This would result in a fragment ion with a mass corresponding to [M - 31]⁺.

Loss of the methyl ester group (•COOCH₃): This cleavage would lead to a fragment ion corresponding to the 2-amino-5-chloropyridine cation.

Loss of a chlorine atom (•Cl): This would result in a fragment ion with a mass corresponding to [M - 35]⁺ and [M - 37]⁺.

Decarbonylation: Loss of carbon monoxide (CO) from fragment ions is also a common pathway.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z Value (for ³⁵Cl) | Proposed Fragment Ion | Neutral Loss |

| 186 | [C₇H₇ClN₂O₂]⁺ (Molecular Ion) | - |

| 155 | [C₆H₆ClN₂O]⁺ | •OCH₃ |

| 127 | [C₅H₅ClN₂]⁺ | •COOCH₃ |

| 151 | [C₇H₇N₂O₂]⁺ | •Cl |

| 128 | [C₅H₅ClN]⁺ | H₂NCOOCH₃ |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Methyl 2-amino-5-chloronicotinate, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves esterification of 2-amino-5-chloronicotinic acid using methanol under acidic or catalytic conditions. Key steps include refluxing the acid with thionyl chloride to generate the acyl chloride intermediate, followed by methanol addition. Purity can be ensured via recrystallization (using solvents like ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Characterization via -NMR, LC-MS, and HPLC (as described in general protocols for nicotinate derivatives ) is critical. Storage in inert atmospheres and dark conditions minimizes degradation .

Q. How should researchers characterize this compound to confirm structural identity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- -NMR to verify the methyl ester (δ ~3.9 ppm) and aromatic protons (δ ~6.5–8.5 ppm).

- LC-MS to confirm molecular weight (186.60 g/mol ) and detect impurities.

- IR spectroscopy to identify carbonyl (C=O, ~1700 cm) and amine (N-H, ~3300 cm) functional groups. Cross-reference data with literature or databases adhering to ACS citation standards .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use NIOSH/CEN-certified respirators (e.g., P95 for low exposure; OV/AG/P99 for higher concentrations) and full-body protective gear. Avoid drainage contamination due to potential aquatic toxicity. Monitor for acute toxicity symptoms (H302: harmful if swallowed ) and ensure fume hood usage during synthesis.

Advanced Research Questions

Q. How can the thermal stability and decomposition pathways of this compound be systematically studied?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert atmospheres to identify decomposition temperatures. Pair with gas chromatography-mass spectrometry (GC-MS) to analyze volatile byproducts. Accelerated stability studies (40°C/75% RH for 6 months) can model long-term storage conditions . Computational modeling (e.g., DFT) may predict degradation mechanisms, leveraging databases validated for chemical accuracy .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting point discrepancies)?

- Methodological Answer : Replicate experiments using standardized protocols (e.g., USP melting point apparatus). Cross-validate purity via HPLC and elemental analysis. If conflicts persist, consult multiple authoritative sources (e.g., peer-reviewed journals, CAS entries) and perform interlaboratory comparisons. Document all conditions (e.g., heating rate, sample preparation) to isolate variables .

Q. How do the electronic effects of the 2-amino and 5-chloro substituents influence reactivity in nucleophilic aromatic substitution?

- Methodological Answer : Perform kinetic studies using varying nucleophiles (e.g., amines, alkoxides) under controlled temperatures. Monitor reaction progress via -NMR or in situ IR. Compare with computational electron density maps (e.g., Hirshfeld charges) to correlate substituent positions with activation barriers. Reference analogous chloronicotinate derivatives (e.g., 2-chloronicotinic acid ) for mechanistic insights.

Q. What experimental designs are suitable for assessing the compound’s potential as a precursor in heterocyclic drug synthesis?

- Methodological Answer : Develop a reaction matrix testing coupling reactions (e.g., Suzuki-Miyaura for C-C bond formation) or cyclization (e.g., with thioureas for thiazole rings). Optimize conditions via Design of Experiments (DoE), varying catalysts, solvents, and temperatures. Characterize products via X-ray crystallography and validate bioactivity through in vitro assays.

Q. How can systematic reviews address gaps in toxicological data for this compound?

- Methodological Answer : Follow COSMOS-E guidelines: Define inclusion criteria (e.g., in vivo/in vitro studies), screen databases (PubMed, SciFinder), and assess bias via ToxRTool. Meta-analyze acute toxicity (LD) and carcinogenicity data, noting IARC/ACGIH classifications for related chlorinated compounds. Prioritize studies with robust exposure metrics and dose-response models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.